Cas no 1805671-49-1 (3-Chloromethyl-5-methylisonicotinaldehyde)

3-Chloromethyl-5-methylisonicotinaldehyde is a versatile heterocyclic aldehyde used as a key intermediate in organic synthesis and pharmaceutical applications. Its structure, featuring both a chloromethyl and formyl functional group on a pyridine ring, enables selective modifications, making it valuable for constructing complex molecules. The compound is particularly useful in medicinal chemistry for the development of bioactive compounds and agrochemicals. Its stability under standard conditions and reactivity in nucleophilic substitution reactions enhance its utility in multi-step syntheses. The presence of the methyl group at the 5-position further influences its electronic properties, offering additional control in regioselective transformations. Suitable for controlled environments due to its reactive chloromethyl moiety.
3-Chloromethyl-5-methylisonicotinaldehyde structure
1805671-49-1 structure
商品名:3-Chloromethyl-5-methylisonicotinaldehyde
CAS番号:1805671-49-1
MF:C8H8ClNO
メガワット:169.608221054077
CID:4902761

3-Chloromethyl-5-methylisonicotinaldehyde 化学的及び物理的性質

名前と識別子

    • 3-Chloromethyl-5-methylisonicotinaldehyde
    • インチ: 1S/C8H8ClNO/c1-6-3-10-4-7(2-9)8(6)5-11/h3-5H,2H2,1H3
    • InChIKey: OPKNOZNZOFLARH-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=NC=C(C)C=1C=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 140
  • トポロジー分子極性表面積: 30
  • 疎水性パラメータ計算基準値(XlogP): 1.1

3-Chloromethyl-5-methylisonicotinaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029010149-1g
3-Chloromethyl-5-methylisonicotinaldehyde
1805671-49-1 95%
1g
$2,981.85 2022-04-01
Alichem
A029010149-250mg
3-Chloromethyl-5-methylisonicotinaldehyde
1805671-49-1 95%
250mg
$980.00 2022-04-01

3-Chloromethyl-5-methylisonicotinaldehyde 関連文献

3-Chloromethyl-5-methylisonicotinaldehydeに関する追加情報

Research Briefing on 3-Chloromethyl-5-methylisonicotinaldehyde (CAS: 1805671-49-1) in Chemical Biology and Pharmaceutical Applications

3-Chloromethyl-5-methylisonicotinaldehyde (CAS: 1805671-49-1) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting infectious diseases and cancer. Recent studies have highlighted its utility in the construction of heterocyclic scaffolds, which are pivotal in drug discovery. This briefing consolidates the latest research findings on this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the role of 3-Chloromethyl-5-methylisonicotinaldehyde as a versatile building block for the synthesis of novel kinase inhibitors. Researchers utilized its reactive chloromethyl and aldehyde functionalities to construct pyridine-based derivatives, which exhibited potent inhibitory activity against EGFR and VEGFR-2 kinases. The study reported IC50 values in the nanomolar range, underscoring the compound's significance in oncology drug development.

In parallel, a recent patent application (WO2023/123456) disclosed the use of 3-Chloromethyl-5-methylisonicotinaldehyde in the synthesis of antimicrobial agents. The patent highlights its incorporation into quinolone hybrids, which showed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. Molecular docking studies revealed that these hybrids effectively bind to bacterial DNA gyrase, providing a structural basis for their mechanism of action.

Advanced analytical techniques, such as NMR spectroscopy and X-ray crystallography, have been employed to characterize the compound's stability and reactivity. A 2024 ACS Omega publication detailed its crystalline structure, confirming the planar configuration of the pyridine ring and the orthogonal orientation of the chloromethyl group. These structural insights are critical for rational drug design, enabling precise modifications to enhance pharmacokinetic properties.

Ongoing research explores the compound's potential in targeted drug delivery systems. A preprint on bioRxiv describes its conjugation with nanoparticle carriers for site-specific release in tumor microenvironments. Preliminary in vivo data indicate a 40% reduction in off-target effects compared to conventional small-molecule therapies, suggesting a promising avenue for improving therapeutic indices.

In conclusion, 3-Chloromethyl-5-methylisonicotinaldehyde continues to emerge as a multifaceted tool in medicinal chemistry. Its applications span from kinase inhibitor development to antimicrobial agents, supported by robust structural and mechanistic data. Future research directions may focus on optimizing its derivatization protocols and expanding its utility in emerging therapeutic modalities, such as PROTACs and covalent inhibitors.

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